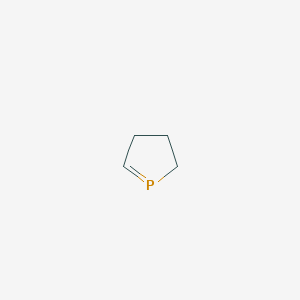

Phospholine

説明

Structure

3D Structure

特性

分子式 |

C4H7P |

|---|---|

分子量 |

86.07 g/mol |

IUPAC名 |

3,4-dihydro-2H-phosphole |

InChI |

InChI=1S/C4H7P/c1-2-4-5-3-1/h3H,1-2,4H2 |

InChIキー |

JHYNEQNPKGIOQF-UHFFFAOYSA-N |

SMILES |

C1CC=PC1 |

正規SMILES |

C1CC=PC1 |

同義語 |

phospholine |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Echothiophate Iodide on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate iodide, an organophosphate compound, primarily exerts its pharmacological effects as a long-acting, irreversible inhibitor of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, thereby indirectly stimulating muscarinic receptors. This indirect agonism is the principal mechanism behind its therapeutic use in glaucoma and accommodative esotropia. However, emerging evidence suggests a more complex interaction, including a direct, function-specific antagonistic action at M1 and M3 muscarinic receptor subtypes and a potential non-muscarinic miotic effect mediated by tachykinins. This guide provides a comprehensive overview of the multifaceted mechanism of action of echothiophate iodide on muscarinic receptors, incorporating quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Indirect Muscarinic Receptor Agonism via Acetylcholinesterase Inhibition

The primary and most well-understood mechanism of action of echothiophate iodide is the irreversible inhibition of AChE. By forming a stable covalent bond with the serine hydroxyl group in the active site of AChE, echothiophate iodide prevents the hydrolysis of ACh.[1][2] This leads to an accumulation of ACh in the synaptic cleft of cholinergic neurons. The elevated ACh concentration results in enhanced and prolonged activation of postsynaptic muscarinic receptors, leading to various physiological effects.[1]

In the eye, this indirect muscarinic agonism causes:

-

Miosis: Contraction of the iris sphincter muscle, leading to pupillary constriction.

-

Ciliary Muscle Contraction: This facilitates the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1]

Signaling Pathway of Indirect Muscarinic Agonism

The accumulated acetylcholine acts on various muscarinic receptor subtypes, which are G-protein coupled receptors (GPCRs). The primary subtypes involved in the therapeutic effects of echothiophate in the eye are the M2 and M3 receptors.

-

M3 Receptor Pathway (Gq/11): Predominantly found on the iris sphincter and ciliary muscle, M3 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

-

M2 Receptor Pathway (Gi/o): M2 receptors are also present in the eye and couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Direct Interaction with Muscarinic Receptors: A Function-Specific Blockade

Recent studies have revealed a more direct and nuanced interaction of echothiophate iodide with muscarinic receptors, particularly the M1 and M3 subtypes. Research indicates that echothiophate can act as a function-specific blocker at these receptors.[3]

Quantitative Data: Binding Affinity

While comprehensive data on the binding affinities of echothiophate iodide for all five human muscarinic receptor subtypes are limited, studies on rat cortical muscarinic receptors have shown that echothiophate exhibits binding with Ki values in the micromolar (µM) range.[3]

| Receptor Subtype | Tissue Source | Radioligand | Ki (Echothiophate Iodide) | Reference |

| Mixed Cortical mAChR | Rat | [3H]-N-methyl scopolamine | µM range | Pitel et al., 2006[3] |

Further research is required to determine the specific Ki values for each human muscarinic receptor subtype.

Function-Specific Antagonism at M1 and M3 Receptors

In Chinese Hamster Ovary (CHO) cells expressing either M1 or M3 muscarinic receptors, echothiophate has been shown to inhibit carbamylcholine (CCh)-induced cyclic adenosine monophosphate (cAMP) synthesis.[3] This suggests an antagonistic effect on the Gs-coupled signaling pathway that can be elicited by M1 and M3 receptors under certain conditions. Interestingly, echothiophate had almost no effect on CCh-induced phosphoinositide (PI) hydrolysis, the canonical Gq-mediated pathway for these receptors.[3] This differential effect suggests that echothiophate acts via a non-classical, allosteric, or ectopic binding site, leading to a function-specific blockade.[3] Echothiophate was found to be inactive on the Gi-mediated signaling of M2 receptors.[3]

Non-Muscarinic Miotic Action

Interestingly, the miotic effect of echothiophate iodide is not entirely dependent on muscarinic receptor stimulation. Studies have shown that the miosis induced by echothiophate is resistant to muscarinic blockade by antagonists like atropine.[4][5] This suggests a non-cholinergic mechanism contributing to its miotic effect.

Evidence points towards the involvement of substance P (SP) or other tachykinins.[4][6] Echothiophate is thought to cause the release of SP from sensory neurons in the iris.[6] Substance P then acts on tachykinin receptors (primarily NK1 receptors) on the iris sphincter muscle to induce contraction. This action is independent of the muscarinic pathway.

Tachykinin (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor that, upon activation by substance P, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades similar to the M3 muscarinic receptor, ultimately resulting in smooth muscle contraction.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard methodologies. For precise experimental conditions, refer to the cited literature.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of echothiophate iodide for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for antagonists) to each well.

-

Add increasing concentrations of unlabeled echothiophate iodide.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the echothiophate iodide concentration.

-

Determine the IC50 value (the concentration of echothiophate iodide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: cAMP and Phosphoinositide Hydrolysis

Objective: To assess the functional effect of echothiophate iodide on muscarinic receptor-mediated signaling pathways.

Methodology:

A. cAMP Assay (for M1, M2, M3, M4 receptors):

-

Cell Culture and Stimulation:

-

Culture cells expressing the muscarinic receptor subtype of interest.

-

Pre-incubate cells with varying concentrations of echothiophate iodide.

-

Stimulate the cells with a known muscarinic agonist (e.g., carbamylcholine). For M2/M4 receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is typically used to measure inhibition of cAMP production.

-

Incubate for a defined period.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

Generate dose-response curves for the agonist in the presence and absence of different concentrations of echothiophate iodide.

-

Analyze the data to determine if echothiophate iodide acts as an agonist, antagonist, or allosteric modulator of the cAMP response.

-

B. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 receptors):

-

Cell Labeling and Stimulation:

-

Culture cells expressing the muscarinic receptor subtype of interest.

-

Label the cells with [3H]-myo-inositol overnight to incorporate it into phosphoinositides.

-

Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and varying concentrations of echothiophate iodide.

-

Stimulate the cells with a muscarinic agonist (e.g., carbamylcholine).

-

-

Inositol Phosphate Extraction and Measurement:

-

Terminate the reaction with a suitable acid (e.g., trichloroacetic acid).

-

Separate the inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.

-

Measure the radioactivity of the eluted inositol phosphates.

-

-

Data Analysis:

-

Generate dose-response curves for the agonist in the presence and absence of echothiophate iodide.

-

Analyze the data to determine the effect of echothiophate iodide on PI hydrolysis.

-

Conclusion

The mechanism of action of echothiophate iodide on muscarinic receptors is more intricate than previously understood. While its primary therapeutic effect stems from indirect muscarinic agonism through the irreversible inhibition of acetylcholinesterase, there is compelling evidence for a direct, function-specific antagonistic role at M1 and M3 receptor subtypes. Furthermore, a non-muscarinic miotic pathway involving the release of substance P adds another layer of complexity. For drug development professionals and researchers, a thorough understanding of these multifaceted interactions is crucial for the rational design of novel cholinergic agents with improved selectivity and therapeutic profiles, as well as for predicting potential off-target effects. Further investigation is warranted to fully elucidate the binding affinities of echothiophate at all human muscarinic receptor subtypes and to explore the clinical relevance of its direct receptor interactions and non-muscarinic effects.

References

- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]

- 2. Echothiophate | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance P in the human iris: possible involvement in echothiophate-induced miosis in cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

The Ocular Hypotensive Efficacy of Phospholine Iodide: A Technical Guide to its Impact on Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and effects of phospholine iodide (echothiophate iodide) on aqueous humor dynamics. This compound iodide, a long-acting, organophosphate cholinesterase inhibitor, has been a potent therapeutic agent for the management of glaucoma and accommodative esotropia.[1][2] Its primary therapeutic benefit in glaucoma stems from its ability to significantly lower intraocular pressure (IOP) by modifying the outflow of aqueous humor.[1] This document synthesizes quantitative data from clinical studies, details relevant experimental protocols, and illustrates the underlying physiological pathways.

Core Mechanism of Action

This compound iodide exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase in the synaptic clefts of the eye's parasympathetic nerve endings.[1] This inhibition leads to an accumulation of acetylcholine, a key neurotransmitter. The elevated levels of acetylcholine result in enhanced and prolonged stimulation of muscarinic receptors on the iris sphincter and the ciliary muscle.[3][4][5]

The key effects on aqueous humor dynamics are:

-

Miosis: Stimulation of the iris sphincter muscle causes the pupil to constrict.[3]

-

Ciliary Muscle Contraction: The most critical action for IOP reduction is the sustained contraction of the ciliary muscle. This contraction pulls on the scleral spur and alters the conformation of the trabecular meshwork.

-

Increased Outflow Facility: The change in the trabecular meshwork architecture reduces the resistance to aqueous humor drainage, thereby increasing the facility of its outflow from the anterior chamber.[3][4][5] This is the principal mechanism by which this compound iodide lowers IOP.

The onset of miosis occurs within 10 to 60 minutes, while the peak effect on IOP reduction is typically observed at 24 hours. The duration of action is notable, with effects on IOP lasting for days to weeks.[4][6]

Quantitative Data on Therapeutic Effects

Clinical studies have consistently demonstrated the potent IOP-lowering effect of this compound iodide, particularly in patients with glaucoma who are refractory to other medical therapies.

| Study Population | Baseline IOP (mean ± SD) | Post-Treatment IOP (mean ± SD) | Mean IOP Reduction | Dosage | Reference |

| Elderly patients with pseudophakic glaucoma | 29.54 ± 7.9 mm Hg | 17.8 ± 5.4 mm Hg | 11.74 mm Hg | 0.125% BID | [7] |

| Children with aphakic or pseudophakic glaucoma | 29.1 ± 5.3 mm Hg | 19.6 ± 6.7 mm Hg | 9.5 mm Hg | 0.125% BID | [7][8] |

| Patients with open-angle glaucoma in aphakia or pseudophakia (uncontrolled on pilocarpine/carbachol) | Not specified | Statistically significant improvement in 60% of patients | Not specified | Not specified | [9] |

Note: BID refers to twice-daily administration.

While the primary mechanism is enhanced outflow, long-term administration has been shown in animal models to have complex effects. One study in cynomolgus monkeys found that prolonged treatment with echothiophate iodide led to an increase in IOP and a decrease in baseline outflow facility by 46% (± 7%), possibly due to the accumulation of extracellular material in the trabecular meshwork.[10] This highlights the potential for structural changes with chronic use.

| Experimental Model | Treatment Duration | Effect on Outflow Facility | Percent Change | Reference |

| Cynomolgus Monkeys | Up to 48 weeks | Decrease | -46% ± 7% | [10] |

Experimental Protocols and Methodologies

The evaluation of this compound iodide's effect on aqueous humor dynamics relies on established ophthalmological measurement techniques. The protocols described in the cited literature generally follow a consistent clinical research framework.

Measurement of Intraocular Pressure (IOP)

-

Technique: Applanation tonometry (e.g., Goldmann tonometry) is the standard method for precise IOP measurement. This was the likely method used in the human clinical studies cited.[7][8][9]

-

Procedure: A baseline IOP is established before the initiation of therapy. Following the administration of this compound iodide, IOP is measured at regular follow-up intervals to determine the drug's efficacy. In retrospective studies, data is extracted from patient medical records.[8]

Measurement of Outflow Facility

-

Technique: Tonography or perfusion studies are used to quantify the rate at which aqueous humor exits the eye under a given pressure.

-

Protocol (Two-Level Constant Pressure Perfusion in Monkeys):

-

Animal Model: Cynomolgus monkeys were used.[10]

-

Drug Administration: Eyes were treated topically with echothiophate iodide (150 µg) for an extended period (up to 48 weeks).[10]

-

Perfusion Measurement:

-

The anterior chamber is cannulated with two needles. One is connected to a pressure transducer and a saline reservoir, and the other to a micropump system.[11]

-

A constant pressure is applied to the eye.

-

The rate of fluid infusion required to maintain this pressure is measured, which corresponds to the outflow facility. The study on echothiophate's long-term effects used this method to determine changes in outflow facility.[10]

-

-

References

- 1. What is Echothiophate Iodide used for? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound Iodide, (echothiophate iodide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. ferapharma.com [ferapharma.com]

- 8. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. H-7 effect on outflow facility after trabecular obstruction following long-term echothiophate treatment in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

An In-Depth Technical Guide on the Irreversible Cholinesterase Inhibition by Echothiophate Iodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echothiophate iodide is an organophosphate and a potent, long-acting, irreversible inhibitor of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its mechanism of action involves the formation of a stable, covalent bond with the serine hydroxyl group within the active site of these enzymes, leading to their inactivation. This inhibition results in an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, potentiating its effects. Clinically, this has been leveraged in ophthalmology for the treatment of glaucoma and accommodative esotropia. This technical guide provides a comprehensive overview of the core principles of echothiophate iodide's interaction with cholinesterases, including quantitative kinetic data, detailed experimental protocols for its study, and visualizations of the underlying molecular pathways.

Mechanism of Irreversible Inhibition

Echothiophate iodide, as an organophosphate, mimics the natural substrate of cholinesterases, acetylcholine. The inhibition process can be delineated into two main stages: phosphorylation and aging.

1.1. Phosphorylation of the Enzyme Active Site

Echothiophate iodide binds to the active site of cholinesterase, where the phosphorus atom is attacked by the nucleophilic serine residue (Ser203 in human AChE). This results in the formation of a transient tetrahedral intermediate, followed by the departure of the thiocholine leaving group and the formation of a stable, phosphorylated enzyme. This diethylphosphorylated enzyme is catalytically inactive.[1][2] The reaction is essentially irreversible due to the very slow rate of spontaneous hydrolysis of the phosphate-enzyme bond.[2]

1.2. The "Aging" Phenomenon

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the dealkylation of one of the ethyl groups from the diethylphosphoryl moiety attached to the serine residue.[3] This dealkylation results in a mono-ethylphosphorylated enzyme with a negatively charged oxygen atom. The aged complex is even more resistant to hydrolysis and, critically, is refractory to reactivation by standard oxime reactivators.[3]

Quantitative Inhibition and Kinetic Data

| Parameter | Enzyme | Value | Species | Reference |

| Aging Half-Life (t½) | Butyrylcholinesterase (BChE) | 7.2 ± 0.7 hours | Human | [4] |

| Aging Half-Life (t½) | Acetylcholinesterase (AChE) | ~33 hours | Not Specified (for diethylphosphorylated enzyme) | [5] |

Note: The aging half-life represents the time required for 50% of the inhibited enzyme to undergo the aging process, rendering it resistant to reactivation.

Signaling Pathways and Molecular Interactions

The irreversible inhibition of acetylcholinesterase by echothiophate iodide has profound effects on cholinergic signaling. The accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses leads to overstimulation of nicotinic and muscarinic receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]

- 3. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How long is the window before ageing of acetylcholinesterase after organophosphate poisoning? – PharmaNUS [blog.nus.edu.sg]

Pharmacokinetics of Topical Echothiophate Iodide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate iodide, a potent, long-acting organophosphate cholinesterase inhibitor, has been utilized in the topical treatment of glaucoma and accommodative esotropia. Understanding its pharmacokinetic profile in relevant animal models is crucial for preclinical safety and efficacy assessment. This technical guide synthesizes the currently available, though limited, data on the pharmacokinetics of topical echothiophate iodide in animal models. It provides an overview of its mechanism of action, available pharmacodynamic data that suggests local bioavailability, and inferred metabolic pathways based on its chemical class. This guide also outlines detailed, adaptable experimental protocols for assessing ocular and dermal pharmacokinetics in common animal models, addressing the existing data gap.

Introduction

Mechanism of Action and Signaling Pathway

Echothiophate iodide exerts its effect by covalently binding to the serine residue in the active site of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh).[4] This irreversible inhibition leads to an accumulation of ACh at the neuromuscular junctions of the iris sphincter and ciliary muscle. The resulting enhanced cholinergic stimulation causes pupillary constriction and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor and lowers IOP.

Quantitative Pharmacodynamic Data in Beagles

While comprehensive pharmacokinetic data is scarce, a study in beagles with normotensive and glaucomatous eyes provides valuable pharmacodynamic information, which is indicative of the drug's local bioavailability and duration of action.

| Animal Model | Drug Concentration | Effect on Intraocular Pressure (IOP) | Duration of Action (IOP Reduction) | Reference |

| Beagles (normotensive and glaucomatous) | 0.125% | Reduced IOP | 25 hours | [5] |

| Beagles (normotensive and glaucomatous) | 0.25% | Reduced IOP | 53 hours | [5] |

Table 1: Pharmacodynamic Effects of Topical Echothiophate Iodide in Beagles.

The prolonged reduction in IOP demonstrates that topically applied echothiophate iodide is absorbed into the anterior chamber of the eye and maintains its pharmacological activity for an extended period.[5]

Inferred Pharmacokinetic Profile

Due to the lack of specific studies, the pharmacokinetic profile of topical echothiophate iodide in animal models is largely inferred from its physicochemical properties and the known behavior of other organophosphates.

4.1. Absorption

-

Ocular: Following topical instillation, echothiophate iodide is expected to penetrate the cornea to reach the aqueous humor. As a quaternary ammonium compound, its corneal penetration may be limited compared to more lipophilic molecules.[6] A significant portion of the instilled dose is likely lost through nasolacrimal drainage, which can lead to systemic absorption via the nasal mucosa.[3]

-

Dermal: Systemic effects have been reported in humans following exposure to organophosphate pesticides through skin absorption, suggesting that dermal penetration is a potential route of absorption for echothiophate iodide.[7]

4.2. Distribution

The primary site of distribution and action after topical ocular administration is the anterior chamber of the eye, including the iris and ciliary body.[2] Systemic distribution following ocular or dermal absorption has not been quantified in animal models.

4.3. Metabolism

Echothiophate iodide is an organothiophosphate. The metabolism of organophosphates is a critical determinant of their toxicity and duration of action. While specific metabolic pathways for echothiophate iodide in ocular or dermal tissues of animal models have not been detailed, the general metabolism of organophosphates involves hydrolysis by esterases, such as A-esterases (paraoxonases), B-esterases (cholinesterases), and carboxylesterases.[4]

4.4. Excretion

The excretion of echothiophate iodide and its metabolites has not been studied in animal models. Generally, the metabolites of organophosphates are more water-soluble and are excreted primarily in the urine.[8]

Experimental Protocols

The following are detailed, adaptable protocols for conducting pharmacokinetic studies of topical echothiophate iodide in common animal models. These are based on established methodologies for ocular and dermal absorption studies.

5.1. Ocular Pharmacokinetic Study in Rabbits

Rabbits are a commonly used model for ocular drug development due to the anatomical similarities of their eyes to human eyes.[5]

-

Animals: Healthy, adult New Zealand White rabbits of a single sex.

-

Drug Formulation: Echothiophate iodide ophthalmic solution at desired concentrations (e.g., 0.125%, 0.25%).

-

Administration: A single, fixed volume (e.g., 50 µL) of the ophthalmic solution is instilled into the conjunctival sac of one or both eyes. The contralateral eye can serve as a control.

-

Sample Collection:

-

Aqueous Humor: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-instillation, animals are anesthetized, and a small volume of aqueous humor (e.g., 50-100 µL) is collected from the anterior chamber using a 30-gauge needle.

-

Blood: Blood samples are collected from the marginal ear vein at the same time points.

-

Tissues: At the end of the study, animals are euthanized, and ocular tissues (cornea, iris, ciliary body) are dissected, weighed, and homogenized for analysis.

-

-

Analytical Method: Quantification of echothiophate iodide in biological matrices would require a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Concentration-time data from aqueous humor and plasma are used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

5.2. Dermal Absorption Study in Rats

The rat is a standard model for in vivo dermal absorption studies.[6]

-

Animals: Male Sprague-Dawley rats with a clipped dorsal area.

-

Drug Formulation: Echothiophate iodide formulated in a suitable vehicle for dermal application.

-

Administration: A defined amount of the formulation is applied to a specific area of the clipped dorsal skin. The application site is then covered with a non-occlusive dressing.

-

Sample Collection:

-

Urine and Feces: Animals are housed in metabolism cages for the separate collection of urine and feces at specified intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours).

-

Blood: Blood samples are collected via tail vein or cardiac puncture at various time points.

-

Skin: At the end of the study, the application site is washed, and the treated skin is excised to determine the amount of unabsorbed drug.

-

-

Analytical Method: Quantification of echothiophate iodide and its potential metabolites in urine, feces, blood, and skin samples using LC-MS/MS.

-

Data Analysis: The percentage of the applied dose absorbed is calculated from the total amount of drug-related material recovered in urine, feces, and the carcass, excluding the application site.

Conclusion and Future Directions

The available data on the pharmacokinetics of topical echothiophate iodide in animal models is very limited. The existing pharmacodynamic study in beagles provides evidence of local drug action and a prolonged duration of effect. However, there is a significant need for comprehensive ADME studies to fully characterize the ocular and systemic exposure following topical administration. The experimental protocols outlined in this guide provide a framework for conducting such studies in rabbits and rats. Future research should focus on elucidating the specific metabolic pathways of echothiophate iodide in ocular and dermal tissues and quantifying its systemic bioavailability to better inform preclinical risk assessment and support the development of novel ophthalmic formulations.

References

- 1. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. neptjournal.com [neptjournal.com]

- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. permegear.com [permegear.com]

- 7. mdpi.com [mdpi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Beyond Acetylcholinesterase: An In-depth Technical Guide to the Molecular Targets of Phospholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholine (echothiophate iodide) is a potent, long-acting organophosphate and an irreversible inhibitor of acetylcholinesterase (AChE). Its primary clinical use has been in the management of glaucoma. While its mechanism of action at AChE is well-documented, the broader molecular interactions of this compound remain less characterized. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond acetylcholinesterase, offering insights for researchers in pharmacology, toxicology, and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation into the off-target effects of this compound and other organophosphates.

Introduction

Organophosphorus compounds, including therapeutic agents like this compound (echothiophate), are known for their high reactivity with serine hydrolases. The primary pharmacological and toxicological effects of echothiophate are attributed to its irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis. However, the reactivity of the phosphate group in echothiophate is not exclusively directed towards AChE. Emerging research indicates that organophosphates can interact with a range of other proteins, leading to a variety of "off-target" effects. Understanding these secondary molecular targets is crucial for a complete toxicological profile and for the development of more selective therapeutic agents. This guide delves into the known non-AChE targets of echothiophate, presenting the available quantitative data and the experimental methodologies used to identify and characterize these interactions.

Known Molecular Targets Beyond Acetylcholinesterase

Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase found in high concentrations in plasma, liver, and other tissues. It shares significant structural homology with AChE and is a well-established secondary target for many organophosphates, including echothiophate.[1] While BChE's physiological role is not fully elucidated, it is known to hydrolyze a variety of choline esters and can act as a scavenger for anti-cholinesterase agents.

Molecular modeling studies have described the interaction between BChE and echothiophate at an atomistic level.[2] These studies suggest that echothiophate can adopt both a reactive and an inhibitory, non-reactive binding pose within the BChE active site, classifying it as both a competitive and a suicidal inhibitor.[2]

Carboxylesterases (CES)

Carboxylesterases are a large family of serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous esters.[3] Organophosphates are known to be potent inhibitors of various CES isoforms. Inhibition of CES can disrupt the detoxification of other xenobiotics and alter the metabolism of endogenous signaling molecules, potentially leading to downstream cellular effects. While specific kinetic data for echothiophate's inhibition of carboxylesterases is limited, the general reactivity of organophosphates towards this enzyme class suggests it is a probable off-target. Inhibition of CES1 has been linked to alterations in lipid metabolism and inflammatory signaling pathways.[4][5]

Neuropathy Target Esterase (NTE)

Serum Albumin

Serum albumin is the most abundant protein in plasma and is known to be a target for covalent modification by various reactive compounds, including some organophosphates.[11][12] The binding of organophosphates to albumin, particularly at tyrosine and serine residues, can serve as a biomarker of exposure.[12] This interaction is generally considered a detoxification pathway, as it sequesters the reactive organophosphate, but it could also potentially alter the structure and function of albumin. While specific binding constants for echothiophate to albumin are not well-established, methods exist to quantify such interactions.[13]

Quantitative Data on Non-Cholinesterase Targets

The available quantitative data for the interaction of echothiophate with molecular targets other than acetylcholinesterase is sparse. The following table summarizes the key findings from the literature.

| Target | Organism/System | Parameter | Value | Reference(s) |

| Butyrylcholinesterase (mutant G117H) | Human | kcat/Km | 7.7 x 10^4 M⁻¹ min⁻¹ (for atropine hydrolysis, echothiophate used for active site confirmation) | [14] |

Note: This table highlights the current gap in quantitative data for echothiophate's off-target interactions. Further research is needed to determine specific inhibition constants (Ki, kinact/Ki) and binding affinities for the targets listed above.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to identifying and characterizing the molecular targets of this compound beyond acetylcholinesterase.

Determination of Kinetic Constants for Irreversible Inhibition

Objective: To determine the kinetic parameters (kinact and KI, or the bimolecular rate constant kinact/KI) for the irreversible inhibition of a target enzyme (e.g., Butyrylcholinesterase, Carboxylesterase) by echothiophate.

Principle: The irreversible inhibition of an enzyme by an inhibitor like echothiophate typically follows a two-step mechanism involving the initial formation of a reversible enzyme-inhibitor complex (E•I) followed by the formation of a covalent, inactive complex (E-I). The rate of inactivation is measured at different inhibitor concentrations to determine the kinetic constants.

Materials:

-

Purified target enzyme (e.g., human BChE, human CES1)

-

Echothiophate iodide solutions of varying concentrations

-

Substrate for the target enzyme (e.g., butyrylthiocholine for BChE, p-nitrophenyl acetate for CES)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer or other suitable detection instrument

-

Nonlinear regression analysis software

Procedure:

-

Enzyme Activity Assay: Establish a standard curve for the product of the enzymatic reaction. Determine the initial velocity (V0) of the uninhibited enzyme reaction at a fixed substrate concentration.

-

Progress Curves: In a multi-well plate or individual cuvettes, initiate the enzymatic reaction by adding the enzyme to a mixture of substrate and varying concentrations of echothiophate.

-

Continuous Monitoring: Continuously monitor the product formation over time for each inhibitor concentration. The resulting progress curves will show a decrease in reaction rate as the enzyme is progressively inactivated.

-

Data Analysis:

-

Fit each progress curve to the following equation for slow-binding inhibition to obtain the observed rate of inactivation (kobs) for each inhibitor concentration: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) + P₀ where P(t) is the product concentration at time t, v₀ is the initial velocity, and P₀ is the initial product concentration.

-

Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

-

Fit the resulting plot to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])

-

If the plot of kobs versus [I] is linear, the slope of the line represents the bimolecular rate constant (kinact/KI).

-

Diagram of Experimental Workflow:

Caption: Workflow for determining kinetic constants of irreversible enzyme inhibition.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify novel protein targets of echothiophate in a complex proteome (e.g., cell lysate, tissue homogenate).

Principle: Competitive ABPP utilizes a broad-spectrum activity-based probe (ABP) that covalently labels the active site of a class of enzymes (e.g., serine hydrolases). By pre-incubating the proteome with echothiophate, its binding to target proteins will block the subsequent labeling by the ABP. The reduction in ABP labeling, as quantified by mass spectrometry, reveals the targets of echothiophate.

Materials:

-

Cell or tissue lysate

-

Echothiophate iodide

-

Broad-spectrum serine hydrolase ABP with a reporter tag (e.g., biotin or a clickable alkyne/azide)

-

Streptavidin beads (for biotinylated probes) or click chemistry reagents (for clickable probes)

-

Trypsin

-

LC-MS/MS system

-

Proteomics data analysis software

Procedure:

-

Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest.

-

Competitive Inhibition: Divide the proteome into two aliquots. Treat one with a vehicle control (e.g., PBS) and the other with a saturating concentration of echothiophate. Incubate to allow for target binding.

-

Probe Labeling: Add the ABP to both the control and echothiophate-treated proteomes and incubate to allow for covalent labeling of active enzymes.

-

Enrichment of Labeled Proteins:

-

For biotinylated ABPs, enrich the labeled proteins using streptavidin beads.

-

For clickable ABPs, perform a click chemistry reaction to attach a biotin tag, followed by enrichment with streptavidin beads.

-

-

On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digest of the enriched proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

-

Data Analysis: Identify and quantify the peptides in both the control and echothiophate-treated samples. Proteins that show a significant reduction in peptide abundance in the echothiophate-treated sample are considered potential targets.

Diagram of Competitive ABPP Workflow:

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Identification of Echothiophate-Protein Adducts by Mass Spectrometry

Objective: To identify the specific amino acid residues on a target protein that are covalently modified by echothiophate.

Principle: A purified target protein is incubated with echothiophate, and the resulting protein-adduct is digested into peptides. The modified peptides are then identified by mass spectrometry based on the characteristic mass shift caused by the adducted diethoxyphosphoryl group.

Materials:

-

Purified target protein

-

Echothiophate iodide

-

Denaturing and reducing agents (e.g., urea, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin or other proteases

-

LC-MS/MS system

-

Database search software with the ability to search for variable modifications

Procedure:

-

Adduct Formation: Incubate the purified target protein with an excess of echothiophate to ensure complete modification.

-

Sample Preparation for MS:

-

Denature, reduce, and alkylate the protein to unfold it and block free cysteine residues.

-

Digest the protein into peptides using trypsin or another suitable protease.

-

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis:

-

Perform a database search of the MS/MS spectra against the sequence of the target protein.

-

Include a variable modification corresponding to the mass of the diethoxyphosphoryl group (135.05 Da) on serine, tyrosine, and potentially other nucleophilic residues.

-

Manually validate the MS/MS spectra of any identified modified peptides to confirm the site of adduction.

-

Diagram of Mass Spectrometry Workflow for Adduct Identification:

Caption: Workflow for identifying protein adducts by mass spectrometry.

Signaling Pathways Potentially Affected by Off-Target Interactions

The downstream consequences of echothiophate's interaction with non-cholinesterase targets are not well-defined. However, based on the known functions of these off-target proteins, several signaling pathways may be impacted.

Diagram of Potential Downstream Signaling Effects:

Caption: Potential signaling pathways affected by off-target interactions of echothiophate.

-

Inhibition of Carboxylesterases: This could lead to altered lipid metabolism, as CES are involved in the hydrolysis of various lipids. Disruption of lipid signaling could, in turn, affect inflammatory pathways.[4][5] For example, some organophosphates have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.

-

Inhibition of Neuropathy Target Esterase: Inhibition of NTE is directly linked to the disruption of neuronal homeostasis and can lead to axonal degeneration, the hallmark of OPIDN.[7] The underlying mechanism is thought to involve aberrant phospholipid metabolism.[10]

-

Binding to Serum Albumin: While primarily a detoxification mechanism, extensive binding to albumin could potentially alter its carrier functions for endogenous and exogenous substances.

Conclusion and Future Directions

This compound (echothiophate) is a potent inhibitor of acetylcholinesterase, but its reactivity extends to other serine hydrolases and proteins. This guide has summarized the current knowledge of its molecular targets beyond AChE, including butyrylcholinesterase, carboxylesterases, neuropathy target esterase, and serum albumin. The provided experimental protocols offer a framework for researchers to further investigate these off-target interactions.

A significant gap remains in the quantitative understanding of echothiophate's affinity and inhibitory potency towards these secondary targets. Future research should focus on:

-

Quantitative Kinetic Studies: Determining the inhibition constants (Ki, kinact/Ki) of echothiophate for a panel of human serine hydrolases, including various carboxylesterase isoforms and neuropathy target esterase.

-

Proteome-Wide Profiling: Utilizing advanced, unbiased techniques like competitive activity-based protein profiling to identify a comprehensive list of echothiophate's molecular targets in relevant cell and tissue models.

-

Functional Studies: Elucidating the downstream cellular consequences of inhibiting these off-target proteins to better understand the full toxicological and pharmacological profile of echothiophate.

-

Signaling Pathway Analysis: Investigating the specific signaling cascades that are modulated as a direct result of echothiophate's interaction with its non-cholinesterase targets.

A deeper understanding of the molecular interactions of this compound will not only enhance our knowledge of organophosphate toxicology but also aid in the design of more selective and safer therapeutic agents.

References

- 1. Organophosphorus neuropathy target esterase inhibitors selectively block outgrowth of neurite-like and cell processes in cultured cells. | Semantic Scholar [semanticscholar.org]

- 2. The Preferable Binding Pose of Canonical Butyrylcholinesterase Substrates Is Unproductive for Echothiophate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropathy target esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular function of neuropathy target esterase in lysophosphatidylcholine action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropathy target esterase and phospholipid deacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Albumin binding as a potential biomarker of exposure to moderately low levels of organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunodetection of Serum Albumin Adducts as Biomarkers for Organophosphorus Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Miotic: A Technical History of Echothiophate Iodide

For Immediate Release

This in-depth technical guide explores the history and discovery of echothiophate iodide, a long-acting organophosphate and powerful miotic agent that became a cornerstone in the management of glaucoma and accommodative esotropia. This document, intended for researchers, scientists, and drug development professionals, details the journey from its initial synthesis to its establishment as a significant therapeutic agent, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.

A New Frontier in Anticholinesterase Therapy: Discovery and Development

The story of echothiophate iodide begins in the mid-20th century, a period of intense research into organophosphorus compounds, largely driven by their potent biological activities. Building upon the understanding of nerve agents and insecticides, researchers sought to harness the power of acetylcholinesterase inhibition for therapeutic purposes.

In 1957 , a pivotal paper by Leopold and Gold introduced a novel thiophosphinyl quaternary compound, later to be known as echothiophate iodide (then referred to as 217-MI).[1][2][3] This marked the formal entry of this potent, long-acting anticholinesterase agent into the scientific literature. Two years later, in 1959 , Krishna and Leopold published their further observations on the use of echothiophate (phospholine) iodide in the treatment of glaucoma, laying the clinical groundwork for its future applications.[4][5]

The early research demonstrated that echothiophate iodide was a highly effective, irreversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, resulting in sustained parasympathetic stimulation in the eye.

Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

Echothiophate iodide's efficacy as a miotic and antiglaucoma agent stems from its potent and long-lasting inhibition of acetylcholinesterase in the eye. The signaling pathway is a direct consequence of this enzymatic blockade.

Signaling Pathway of Echothiophate Iodide in the Eye

References

- 1. This compound IODIDE (217 M 1) (ECOTHIOPHATE IODIDE) IN THE TREATMENT OF GLAUCOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angle-closure glaucoma precipitated by the use of this compound iodide for esotropia in a child - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepdyve.com [deepdyve.com]

- 4. Echothiophate (this compound) iodide (217-MI) in treatment of glaucoma; further observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecotiopato ioduro - Wikipedia [it.wikipedia.org]

Structural activity relationship of organophosphate cholinesterase inhibitors

An In-depth Technical Guide on the Structural Activity Relationship of Organophosphate Cholinesterase Inhibitors

This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of organophosphate (OP) cholinesterase inhibitors. Organophosphorus compounds are a significant class of molecules used as pesticides and developed as chemical warfare nerve agents.[1][2] Their primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[3][4] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing less toxic pesticides, developing effective antidotes, and creating potential therapeutic agents for neurological disorders like Alzheimer's disease.[2][5]

Mechanism of Cholinesterase Inhibition by Organophosphates

Acetylcholinesterase (AChE) is a serine hydrolase that terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3][6] This process is vital for preventing the continuous stimulation of postsynaptic receptors.[6]

Organophosphates act as irreversible inhibitors of AChE.[7] They are structural analogues of acetylcholine and can enter the enzyme's active site.[6] The central phosphorus atom of the organophosphate is highly electrophilic and reacts with the hydroxyl group of a critical serine residue in the AChE catalytic triad.[3][8] This reaction forms a stable, covalent phosphoryl-serine bond, rendering the enzyme inactive.[6][8] The inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synapse.[7] This results in a cholinergic crisis, characterized by overstimulation of muscarinic and nicotinic receptors, which can lead to severe symptoms including muscle weakness, respiratory failure, seizures, and death.[6][7]

A subsequent process known as "aging" can occur, which involves the dealkylation of the phosphorylated enzyme.[8] This process further strengthens the bond between the organophosphate and the enzyme, making reactivation by antidotes like oximes impossible.[8]

Core Structural Activity Relationships

The inhibitory potency of an organophosphate is determined by the nature of the substituents around the central phosphorus atom. The general structure can be represented as (R₁O)(R₂)P(=O/S)-X, where R₁ and R₂ are typically alkyl or aryl groups, and X is the leaving group.

Key SAR principles include:

-

The Phosphorus Center (P=O vs. P=S): Organophosphates exist as oxons (P=O) or thiones (P=S). Thiones (e.g., parathion, chlorpyrifos) are generally poor AChE inhibitors but are metabolically converted in vivo to their highly potent oxon analogues (e.g., paraoxon, chlorpyrifos-oxon).[4][9] The oxygen atom in the oxon form increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the AChE active site.

-

The Leaving Group (X): The nature of the leaving group is a primary determinant of inhibitory activity. A good leaving group (one that is a weak base and stable as an anion) enhances the phosphorylation rate. Electron-withdrawing substituents on the leaving group increase its lability and thus increase the compound's potency. For example, the p-nitrophenyl group in paraoxon is an excellent leaving group. The toxicity of OPs is closely related to the pKa of the leaving group.

-

The Substituents (R₁ and R₂): The alkyl or aryl groups attached to the phosphorus atom influence both steric and electronic properties.

-

Steric Effects: Bulky R groups can hinder the binding of the inhibitor to the AChE active site, thereby reducing potency.

-

Electronic Effects: The electronegativity of these groups affects the electrophilicity of the phosphorus atom.

-

Hydrophobicity: The overall hydrophobicity of the molecule, influenced by these side chains, affects its absorption, distribution, and ability to penetrate the blood-brain barrier.

-

Quantitative structure-activity relationship (QSAR) models have been developed to predict the bimolecular rate constants of organophosphate inhibition of AChE.[1] These studies have shown that the HOMO-LUMO energy gap is a significant contributor to binding affinity, reflecting the importance of electronic properties in the phosphorylation reaction.[1]

Quantitative Data on Cholinesterase Inhibition

The potency of cholinesterase inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the second-order rate constant of inhibition (kᵢ). The table below summarizes kinetic data for the inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) by several common organophosphorus pesticides.[10]

| Organophosphate | Target Enzyme | kᵢ (M⁻¹ min⁻¹) |

| Ethoprophos | hAChE | (1.1 ± 0.1) x 10⁵ |

| hBChE | (3.4 ± 0.4) x 10⁶ | |

| Fenamiphos | hAChE | (1.2 ± 0.1) x 10⁴ |

| hBChE | (1.9 ± 0.2) x 10⁵ | |

| Methamidophos | hAChE | (1.6 ± 0.2) x 10³ |

| hBChE | (2.7 ± 0.2) x 10³ | |

| Phosalone | hAChE | (1.7 ± 0.2) x 10⁴ |

| hBChE | (3.8 ± 0.3) x 10⁴ | |

| Data sourced from Kovarik et al. (2021).[10] |

These data illustrate that even within the same class of compounds, structural variations lead to significant differences in inhibitory potency against both AChE and BChE. For instance, ethoprophos is a more potent inhibitor for both enzymes compared to methamidophos.[10]

Experimental Protocols for Cholinesterase Inhibition Assays

The most common method for determining the rate of cholinesterase inhibition is the Ellman assay. This colorimetric method measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (ATCh).

Detailed Methodology: Ellman Assay

-

Reagents and Preparation:

-

Enzyme Source: Human erythrocyte ghost preparations containing AChE or purified human butyrylcholinesterase (hBChE).[10][11]

-

Buffer: Phosphate buffer (e.g., 100mM, pH 7.4).[11]

-

Substrate: Acetylthiocholine (ATCh) solution (e.g., 5mM).[11]

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiocholine to produce a yellow-colored anion (5-thio-2-nitrobenzoate) that absorbs light at 412 nm.[10]

-

Inhibitor: The organophosphate compound dissolved in a suitable solvent (e.g., ethanol).[11]

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format at a controlled temperature (e.g., 25°C or 37°C).[10][11]

-

The enzyme preparation is pre-incubated with various concentrations of the organophosphate inhibitor for specific time intervals.[10][11]

-

To initiate the reaction, a mixture of the substrate (ATCh) and the chromogen (DTNB) is added to the wells. The substrate concentration is typically much higher than the inhibitor concentration to terminate the progressive inhibition.[11]

-

The change in absorbance at 412 nm is measured over time using a spectrophotometer (plate reader).[10] The rate of color change is directly proportional to the AChE activity.

-

Control wells containing the enzyme without the inhibitor are used to determine 100% enzyme activity. Blank wells containing a known irreversible inhibitor (e.g., eserine) are used to correct for non-enzymatic substrate hydrolysis.[11]

-

-

Data Analysis:

-

The inhibition rate constants (kₒₑₛ) for each inhibitor concentration are calculated from the decline in enzyme activity over time.

-

The overall second-order rate constant of inhibition (kᵢ) is determined by plotting kₒₑₛ against the inhibitor concentration.[10]

-

Conclusion

The structural activity relationship of organophosphate cholinesterase inhibitors is a well-defined field where the chemical structure directly dictates biological potency. The key determinants of activity are the electrophilicity of the central phosphorus atom, the quality of the leaving group, and the steric and electronic properties of the alkyl or aryl substituents. This knowledge is fundamental for the rational design of new molecules, whether for agricultural use with improved safety profiles or as therapeutic agents. The use of standardized experimental protocols, such as the Ellman assay, combined with computational QSAR models, provides a powerful toolkit for researchers, scientists, and drug development professionals to predict and validate the activity of novel cholinesterase inhibitors.

References

- 1. Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAR study to find optimal cholinesterase reactivator against organophosphorous nerve agents and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 5. Prediction of organophosphorus acetylcholinesterase inhibition using three-dimensional quantitative structure-activity relationship (3D-QSAR) methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of the Organophosphorus Anticholinesterase Agents [ouci.dntb.gov.ua]

- 10. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

The Role of Echothiophate Iodide in Elucidating Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate iodide, a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor, has historically served as a critical pharmacological tool in the study of cholinergic neurotransmission. By forming a stable covalent bond with the active site of AChE, echothiophate iodide effectively blocks the degradation of acetylcholine (ACh), leading to its accumulation in the synaptic cleft and subsequent amplification of cholinergic signaling. This technical guide provides an in-depth overview of the core principles of echothiophate iodide's mechanism of action, its application in experimental research, and detailed protocols for its use in studying cholinergic pathways. Quantitative data on its inhibitory activity are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in neuroscience and drug development.

Introduction

Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including muscle contraction, learning, memory, and autonomic regulation. The precise control of ACh levels in the synaptic cleft is paramount for normal function and is primarily regulated by the enzyme acetylcholinesterase (AChE). Pharmacological agents that modulate AChE activity are invaluable for both therapeutic intervention in diseases characterized by cholinergic deficits and as research tools to probe the intricacies of the cholinergic system.

Echothiophate iodide stands out as a powerful research tool due to its irreversible and long-lasting inhibition of AChE.[1] This property allows for the creation of experimental conditions of sustained high levels of acetylcholine, enabling detailed investigation into the downstream effects on both presynaptic and postsynaptic components of the cholinergic synapse. This guide will delve into the technical aspects of utilizing echothiophate iodide for such studies.

Mechanism of Action of Echothiophate Iodide

Echothiophate iodide is an organophosphate compound that acts as a pseudo-substrate for acetylcholinesterase. The phosphate group of echothiophate covalently binds to the serine residue within the active site of the AChE enzyme.[2] This phosphorylation event results in a highly stable, essentially irreversible inactivation of the enzyme.[1] The slow rate of spontaneous hydrolysis of the phosphorylated enzyme means that the recovery of AChE activity is primarily dependent on the synthesis of new enzyme molecules.[2]

This prolonged and potent inhibition of AChE leads to a significant accumulation of acetylcholine at cholinergic synapses. The elevated ACh levels result in the persistent stimulation of both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on postsynaptic neurons and effector cells, as well as presynaptic autoreceptors.[1]

Quantitative Data on Echothiophate Iodide Activity

Precise quantitative data on the inhibitory potency of echothiophate iodide is crucial for designing and interpreting experiments. While specific IC50 and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH), the following table summarizes available data.

| Parameter | Value | Target | Source |

| Ki | µM range | Rat Cortical Muscarinic Acetylcholine Receptors (mAChR) | [3] |

Experimental Protocols

The irreversible nature of echothiophate iodide's interaction with AChE makes it a valuable tool for a variety of in vitro and in vivo experimental paradigms aimed at understanding cholinergic neurotransmission.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for quantifying the inhibitory activity of compounds like echothiophate iodide on AChE.

Objective: To determine the concentration-dependent inhibition of acetylcholinesterase by echothiophate iodide.

Materials:

-

Purified acetylcholinesterase (from electric eel or recombinant human)

-

Echothiophate iodide solutions of varying concentrations

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a series of dilutions of echothiophate iodide in phosphate buffer.

-

Prepare a solution of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the AChE solution to each well.

-

Add varying concentrations of the echothiophate iodide solutions to the wells. Include a control well with buffer instead of the inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow for the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

To initiate the reaction, add the ATCI/DTNB solution to all wells simultaneously.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate (TNB), is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of echothiophate iodide.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Investigating Presynaptic Cholinergic Mechanisms

Objective: To study the effects of enhanced acetylcholine levels on presynaptic autoreceptors and neurotransmitter release.

Experimental Model: Isolated nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm) or synaptosome preparations.

Procedure:

-

Preparation: Prepare the isolated nerve-muscle or synaptosome preparation according to standard protocols.

-

Treatment: Incubate the preparation with a known concentration of echothiophate iodide to inhibit AChE.

-

Stimulation: Electrically stimulate the presynaptic nerve to evoke neurotransmitter release.

-

Measurement:

-

Measure the amount of acetylcholine released using techniques such as HPLC with electrochemical detection.

-

Record postsynaptic responses (e.g., muscle contraction force or postsynaptic potentials) to assess the physiological consequences of altered presynaptic function.

-

-

Analysis: Compare the amount of neurotransmitter released and the postsynaptic response in the presence and absence of echothiophate iodide to determine the role of presynaptic autoreceptors in modulating acetylcholine release under conditions of high synaptic ACh levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of echothiophate iodide.

Conclusion

Echothiophate iodide remains a valuable, albeit potent, tool for researchers investigating the cholinergic nervous system. Its irreversible inhibition of acetylcholinesterase provides a unique experimental paradigm to study the consequences of sustained acetylcholine signaling. A thorough understanding of its mechanism of action, coupled with meticulous experimental design and data analysis, is essential for leveraging its full potential in elucidating the complex roles of cholinergic neurotransmission in health and disease. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize echothiophate iodide in their studies.

References

In Vitro Characterization of Echothiophate Iodide's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of cholinesterases. Its primary mechanism of action involves the formation of a stable covalent bond with the serine residue at the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to the accumulation of acetylcholine at cholinergic synapses.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of echothiophate iodide's enzymatic inhibition, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Introduction

Echothiophate iodide's potent inhibitory action on cholinesterases has made it a subject of significant interest in pharmacology and toxicology.[4] Understanding its in vitro characteristics is crucial for elucidating its mechanism of action, determining its potency and selectivity, and developing potential therapeutic applications or countermeasures. This guide outlines the essential in vitro assays and methodologies for a thorough characterization of echothiophate iodide's enzymatic inhibition.

Mechanism of Action: Irreversible Inhibition and Aging

Echothiophate iodide acts as an irreversible inhibitor by covalently modifying the active site of cholinesterases.[2][3] This process involves the phosphorylation of the catalytic serine residue, rendering the enzyme inactive.

Following the initial inhibition, a time-dependent process known as "aging" can occur. Aging involves the dealkylation of the phosphyl-enzyme complex, resulting in a negatively charged phosphonate adduct that is resistant to reactivation by standard oxime reactivators.[5] The aging half-life of echothiophate-inhibited human BChE has been reported to be approximately 7.2 ± 0.7 hours.[6]

The following diagram illustrates the mechanism of irreversible inhibition and aging:

Caption: Mechanism of cholinesterase inhibition and aging by echothiophate iodide.

Quantitative Analysis of Enzymatic Inhibition

The potency of echothiophate iodide's inhibition is quantified by determining its half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (kᵢ).

Data Presentation

| Enzyme Source | Inhibitor | IC50 | kᵢ (M⁻¹min⁻¹) | Reference |

| Human Erythrocyte AChE | Echothiophate Iodide | Value | Value | Citation |

| Human Serum BChE | Echothiophate Iodide | Value | Value | Citation |

| Electric Eel AChE | Echothiophate Iodide | Value | Value | Citation |

| Equine Serum BChE | Echothiophate Iodide | Value | Value | Citation |

Experimental Protocols

Determination of IC50 using Ellman's Assay

The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity.

Principle: The assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of a substrate like acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Cholinesterase enzyme (e.g., human recombinant AChE or BChE)

-

Echothiophate iodide

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

-

Prepare a series of dilutions of echothiophate iodide in phosphate buffer.

-

Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the various concentrations of echothiophate iodide to the respective wells.

-

Include a control group with no inhibitor.

-

-

Enzyme Addition and Incubation:

-

Add the cholinesterase enzyme solution to each well.

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the time-dependent irreversible inhibition.

-

-

Initiation of Reaction:

-

Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the echothiophate iodide concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for IC50 determination using the Ellman's assay.

Determination of the Bimolecular Rate Constant (kᵢ)

For irreversible inhibitors, the bimolecular rate constant (kᵢ) provides a measure of the efficiency of inhibition.

Procedure:

-

Perform the Ellman's assay as described above, but with a fixed, low concentration of echothiophate iodide and varying incubation times before the addition of the substrate.

-

Measure the remaining enzyme activity at each incubation time point.

-

Plot the natural logarithm of the percentage of remaining activity against the incubation time.

-

The slope of this linear plot will be the negative of the apparent first-order rate constant (k_obs).

-

Repeat this process for several different concentrations of echothiophate iodide.

-

Plot k_obs against the concentration of echothiophate iodide. The slope of this second plot will be the bimolecular rate constant (kᵢ).

In Vitro Aging and Reactivation Studies

Principle: To study the aging phenomenon, the inhibited enzyme is incubated for various periods before attempting reactivation with an oxime reactivator.

Materials:

-

Cholinesterase enzyme

-

Echothiophate iodide

-

Oxime reactivator (e.g., Pralidoxime - 2-PAM)

-

Reagents for Ellman's assay

Procedure:

-

Inhibition: Incubate the cholinesterase enzyme with a concentration of echothiophate iodide sufficient to cause significant inhibition (e.g., >90%).

-

Removal of Excess Inhibitor: Remove the unbound echothiophate iodide, for example, by dialysis or gel filtration.

-

Aging: Incubate the inhibited enzyme at a controlled temperature for various time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Reactivation: At each time point, take an aliquot of the aged, inhibited enzyme and add a solution of an oxime reactivator (e.g., 2-PAM). Incubate for a fixed period to allow for reactivation.

-

Activity Measurement: Measure the recovered enzyme activity using the Ellman's assay.

-

Data Analysis: Plot the percentage of reactivated enzyme activity against the aging time. The time required for the reactivatable activity to decrease by 50% is the aging half-life.

Caption: Workflow for studying in vitro aging and reactivation of inhibited cholinesterase.

Signaling Pathway

Echothiophate iodide exerts its effects by disrupting the normal cholinergic signaling pathway. By inhibiting AChE, it leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of postsynaptic receptors.

Caption: Disruption of cholinergic signaling by echothiophate iodide.

Conclusion

The in vitro characterization of echothiophate iodide's enzymatic inhibition is a multifaceted process that provides critical insights into its potency, mechanism of action, and potential for reactivation. The detailed protocols and methodologies outlined in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling a comprehensive and standardized approach to the study of this potent cholinesterase inhibitor.

References

- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]